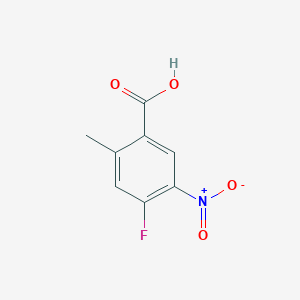

4-Fluoro-2-methyl-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZJPGGBZMXXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624642 | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-92-7 | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Framework and Chemical Significance of 4 Fluoro 2 Methyl 5 Nitrobenzoic Acid in Modern Chemical Research

Historical Perspectives on Fluorinated and Nitrated Benzoic Acid Derivatives in Synthetic Chemistry

The introduction of fluorine atoms and nitro groups into benzoic acid derivatives has independently played a pivotal role in the evolution of modern synthetic chemistry. Benzoic acid and its derivatives have been a cornerstone of organic synthesis for centuries, with early work focusing on modifications of the carboxylic acid group. researchgate.net The deliberate incorporation of substituents onto the aromatic ring opened new avenues for creating complex molecules with tailored properties.

Nitrated benzoic acid derivatives gained significance in the 19th and early 20th centuries, primarily as precursors for dyes and pharmaceuticals. wikipedia.org The nitration of benzoic acid is a classic example of electrophilic aromatic substitution, a fundamental reaction taught in introductory organic chemistry. truman.edu The nitro group's strong electron-withdrawing nature deactivates the ring but directs incoming electrophiles to the meta position. truman.edu Crucially, the nitro group can be readily reduced to an amino group, providing a gateway to a vast range of compounds, including anilines, which are precursors to many dyes and drugs like the anesthetic procaine. wikipedia.org

The strategic use of fluorine in organic compounds is a more recent development, gaining momentum in the mid-20th century. hokudai.ac.jp The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. ontosight.ai Fluorinated compounds often exhibit increased metabolic stability, enhanced lipophilicity, and improved bioavailability, making them highly valuable in the design of pharmaceuticals and agrochemicals. hokudai.ac.jpontosight.ai The development of methods to selectively introduce fluorine into aromatic rings, such as the Schiemann reaction, was a critical enabler for the synthesis of fluorinated benzoic acids. wikipedia.org These compounds are now recognized as important building blocks for creating new drugs and advanced materials. hokudai.ac.jpossila.com The convergence of these two historical streams—the established utility of nitroaromatics and the burgeoning field of organofluorine chemistry—led to the creation of multifunctional building blocks like 4-Fluoro-2-methyl-5-nitrobenzoic acid.

The Unique Role of this compound as a Chemical Intermediate

This compound (CAS No. 64695-92-7) is a specialized chemical intermediate valued for the distinct reactivity conferred by its three functional groups: a carboxylic acid, a fluorine atom, and a nitro group, positioned on a toluene (B28343) backbone. sigmaaldrich.combiosynth.com This strategic arrangement makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. acs.orgnih.gov

The utility of this compound stems from the ability to selectively address each functional group:

The Carboxylic Acid Group: This group can undergo standard transformations such as esterification or conversion to an acyl chloride, allowing it to be coupled with alcohols, amines, or other nucleophiles to form a wide range of derivatives. chemicalbook.com

The Nitro Group: This powerful electron-withdrawing group can be reduced to an aniline (B41778) derivative. This transformation is fundamental in synthetic sequences, as the resulting amino group can participate in cyclization reactions to form nitrogen-containing heterocyles.

The Fluorine Atom: Positioned ortho to the methyl group and meta to the carboxylic acid, the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) by displacing the fluoride (B91410) ion, a common strategy for building molecular complexity.

While specific, large-scale applications of this compound are not extensively documented in readily available literature, its structural similarity to other multi-reactive building blocks, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, highlights its potential. acs.orgnih.gov The latter is known to be a starting material for the solid-phase synthesis of diverse heterocyclic libraries, including benzimidazoles, quinoxalinones, and benzodiazepinediones, which are significant motifs in drug discovery. acs.orgnih.govresearchgate.net By analogy, this compound serves as a valuable precursor for generating novel compounds for screening in pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64695-92-7 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Physical Form | Solid |

| Boiling Point | 211-214 °C |

| Synonyms | 2-Carboxy-5-fluoro-4-nitrotoluene |

Data sourced from available chemical supplier information. sigmaaldrich.combiosynth.com

Aromatic Carboxylic Acids bearing Fluorine and Nitro Substituents: Reactivity and Synthetic Utility Overview

Aromatic carboxylic acids that contain both fluorine and nitro substituents are a class of highly useful synthetic intermediates. The interplay between the electron-withdrawing nature of the nitro and fluoro groups and the directing effects of all substituents on the ring governs their reactivity and synthetic applications.

The presence of a fluorine atom on the aromatic ring often enhances the molecule's utility in drug discovery by increasing its metabolic stability and ability to cross cell membranes. ontosight.ai The nitro group significantly influences the molecule's electronic properties and can be a key pharmacophore for interaction with biological targets. ontosight.ai The combination of these two groups on a benzoic acid scaffold creates a tri-functionalized molecule with orthogonal reactivity.

The general synthetic utility of this class of compounds can be summarized as follows:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, especially when activated by an ortho or para nitro group, is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, a key step in the synthesis of many pharmaceutical and agrochemical agents. ossila.comontosight.ai

Reduction and Cyclization: The nitro group is readily reduced to an amine. This newly formed amino group, often positioned adjacent to other reactive sites (like a carboxylic acid or a site where a nucleophile has been introduced), can then be used in intramolecular cyclization reactions to construct complex heterocyclic systems. For example, 4-fluoro-3-nitrobenzoic acid is an ideal precursor for making benzimidazoles, a class of compounds with applications as antimicrobials, antipsychotics, and antihistamines. ossila.com

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or acyl halides, providing a handle for connecting the aromatic core to other molecular fragments. This is particularly useful in creating libraries of related compounds for structure-activity relationship (SAR) studies in drug development.

The specific substitution pattern on the ring dictates the precise reactivity. For instance, in 4-fluoro-3-nitrobenzoic acid, the ortho-position of the fluorine and nitro groups makes it a precursor for benzimidazoles and benzoselenazoles. ossila.com In 4-fluoro-2-nitrobenzoic acid, the different arrangement of substituents leads to a different set of potential synthetic transformations. ontosight.ai This regiochemical diversity allows chemists to select the appropriate starting material to achieve a desired target molecule with high precision.

Table 2: Examples of Fluorinated and Nitrated Benzoic Acid Derivatives and Their Utility

| Compound Name | CAS Number | Key Synthetic Application |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Precursor for benzimidazoles and polymersomes. ossila.com |

| 4-Fluoro-2-nitrobenzoic acid | 446-34-4 | Intermediate for pharmaceuticals and specialty chemicals. ontosight.ai |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | Used in the production of dye carriers and plasticizers. guidechem.com |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Regioselective Nitration Strategies for Fluorotoluenes and Related Benzoic Acid Precursors

Electrophilic aromatic nitration is a cornerstone of aromatic chemistry. The introduction of a nitro group onto an already substituted ring is governed by the directing effects of the existing substituents. In the context of synthesizing 4-fluoro-2-methyl-5-nitrobenzoic acid, the nitration of a precursor like 5-fluoro-2-methylbenzoic acid is a critical step.

The direct nitration of 5-fluoro-2-methylbenzoic acid is a viable pathway to obtain the target compound. This reaction involves a potent nitrating agent, typically a mixture of a nitric acid source and a strong acid catalyst like sulfuric acid or oleum (B3057394) (fuming sulfuric acid). The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺). cerritos.edumasterorganicchemistry.com

The reaction proceeds via the electrophilic attack of the nitronium ion on the aromatic ring of 5-fluoro-2-methylbenzoic acid. The regiochemical outcome is determined by the combined directing effects of the substituents already present. The methyl group is activating and ortho-, para-directing, the fluorine atom is deactivating but also ortho-, para-directing, and the carboxylic acid group is strongly deactivating and meta-directing. The desired product, this compound, is formed by the introduction of the nitro group at the C5 position, which is ortho to the methyl group, meta to the carboxyl group, and ortho to the fluorine atom.

The use of harsh conditions, such as fuming nitric acid and oleum, is often necessary to overcome the deactivating effect of the carboxyl and fluoro groups to achieve a reasonable reaction rate.

Table 1: Representative Conditions for Aromatic Nitration

| Reagents | Catalyst | Temperature Range | Purpose |

|---|---|---|---|

| Concentrated HNO₃ | Concentrated H₂SO₄ | 0 to 35°C | Standard nitration of substituted benzenes. google.com |

| Fuming HNO₃ | Oleum (H₂SO₄ + SO₃) | -10 to 35°C | Enhanced reactivity for deactivated aromatic rings. |

This table provides a general overview of nitration conditions; specific parameters for the nitration of 5-fluoro-2-methylbenzoic acid would require empirical optimization.

During the electrophilic nitration of a polysubstituted benzene (B151609) ring, the formation of multiple isomers is a common challenge. google.comsciepub.com The final product distribution is a result of the interplay between the electronic and steric influences of the substituents.

For the nitration of 5-fluoro-2-methylbenzoic acid, the directing effects are as follows:

-CH₃ (methyl): Activating, ortho- and para-directing.

-F (fluoro): Deactivating, ortho- and para-directing.

-COOH (carboxyl): Deactivating, meta-directing.

The positions on the ring are influenced by these groups, leading to a complex reactivity map. The position for the incoming nitro group that leads to the desired product is C5. This position is favored because it is meta to the strongly deactivating carboxyl group and ortho/para to the activating methyl and deactivating fluoro groups. The formation of other isomers can occur, and their separation from the desired product can be difficult due to similar physical properties. google.com Control over isomer formation is typically managed by carefully controlling reaction conditions such as temperature, reaction time, and the specific composition of the nitrating mixture.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -CH₃ | Activating (electron-donating) | Ortho, Para |

| -F | Deactivating (electron-withdrawing) | Ortho, Para |

| -COOH | Deactivating (electron-withdrawing) | Meta |

Functional Group Transformations and Derivatizations in the Synthesis of this compound

An alternative to the direct nitration of a pre-formed benzoic acid is a synthetic route involving the sequential introduction of the required functional groups onto a simpler aromatic scaffold. This often provides greater control over regiochemistry.

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation. Several methods exist to achieve this. One common industrial method involves the side-chain chlorination of a toluene (B28343) derivative to form a benzal chloride, which is then hydrolyzed to the corresponding benzoic acid. google.comncert.nic.in Another approach is the oxidation of the methyl group of a toluene precursor using strong oxidizing agents like chromic acid or through milder methods like the Etard reaction, which uses chromyl chloride. ncert.nic.in More modern approaches involve the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) as a green and abundant C1 source, often facilitated by metal catalysts or "Frustrated Lewis Pairs". researchgate.netgoogle.com

The incorporation of fluorine into an aromatic ring can dramatically alter a molecule's properties. Aromatic fluorination can be achieved through several distinct mechanisms. numberanalytics.com

Electrophilic Fluorination: This involves the use of reagents with an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). numberanalytics.commdpi.com These reagents can directly fluorinate electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (SₙAr): This method is effective for aromatic rings that contain strong electron-withdrawing groups. A leaving group (like -Cl or -NO₂) is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

Transition Metal-Catalyzed Fluorination: Palladium or copper catalysts can be used to facilitate the fluorination of aryl halides or aryl boronic acids, providing a versatile route to fluorinated aromatics. numberanalytics.com

Table 3: Common Methods for Aromatic Fluorination

| Method | Fluorinating Agent(s) | Typical Substrate |

|---|---|---|

| Electrophilic | Selectfluor, NFSI | Electron-rich arenes |

| Nucleophilic (SₙAr) | KF, CsF | Electron-poor arenes with a good leaving group |

The introduction of a "magic methyl" group can significantly impact a molecule's pharmacological properties. researchgate.netresearchgate.net While classical approaches often require building the molecule from an already methylated starting material, modern synthetic chemistry has developed powerful C-H activation strategies for the direct methylation of aromatic rings. researchgate.netrsc.org These methods often employ transition metal catalysts (e.g., palladium, nickel, iron) that can selectively activate a C-H bond, typically directed by a nearby functional group, and then install a methyl group from a source like methyl iodide or dimethyl carbonate. rsc.orggoogle.com These late-stage functionalization techniques offer greater synthetic flexibility and efficiency. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this translates to exploring methodologies that offer higher efficiency, utilize less hazardous reagents, and minimize waste production compared to traditional synthetic methods. researchgate.net Key areas of innovation include the use of alternative energy sources like microwave irradiation and the development of highly efficient and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reaction rate accelerations, increased product yields, and enhanced purity. researchgate.netresearchgate.net The technique's efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net This contrasts with conventional heating methods where heat is transferred through conduction, which can be slower and less efficient. researchgate.net

While specific microwave-assisted protocols for the nitration of this compound are not extensively documented in publicly available literature, the principles can be effectively demonstrated through the synthesis of structurally related nitroaromatic compounds. For instance, the microwave-assisted nitration of phenolic compounds, which are also activated aromatic systems, showcases the potential of this technology. A notable example is the nitration of 4-hydroxyacetophenone using calcium nitrate (B79036) in glacial acetic acid under microwave irradiation. This method provides a safer and more efficient alternative to the traditional use of concentrated nitric and sulfuric acids. gordon.edu

The reaction proceeds rapidly, often within minutes, at low microwave power, highlighting the energy efficiency of this approach. gordon.edu The use of a less corrosive nitrating agent like calcium nitrate further enhances the green credentials of the synthesis. gordon.edu

Table 1: Optimized Conditions for Microwave-Assisted Nitration of 4-Hydroxyacetophenone gordon.edu

| Power (W) | Time (min) | Average Yield (%) |

| 1-32 | 1 | High |

| Note: This table illustrates the general conditions and outcomes of microwave-assisted nitration of a related phenolic compound, demonstrating the principles applicable to the synthesis of nitrobenzoic acid derivatives. |

The application of microwave irradiation to the synthesis of benzoic acid derivatives has also been shown to be highly effective. For example, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave assistance. ajrconline.org These examples underscore the potential of microwave technology to significantly improve the synthesis of substituted benzoic acids like this compound, making the process faster, more energy-efficient, and potentially safer.

The development of novel catalysts is a critical aspect of green chemistry, aiming to enhance reaction rates and selectivity while minimizing waste and energy consumption. In the synthesis of substituted nitroaromatics, solid acid catalysts have shown considerable promise as environmentally friendly alternatives to traditional corrosive mineral acids like sulfuric acid. semanticscholar.orgrsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. semanticscholar.orgrsc.org

The nitration of fluorotoluenes, which are structurally related precursors to this compound, has been successfully achieved with high regioselectivity using various solid acid catalysts. semanticscholar.orgrsc.org For example, the nitration of 2-fluorotoluene (B1218778) using 70% nitric acid in the presence of a solid acid catalyst can selectively yield 2-fluoro-5-nitrotoluene. semanticscholar.orgrsc.org This selectivity is crucial in the synthesis of complex molecules where specific isomer formation is desired.

A study on the nitration of fluorotoluenes demonstrated the effectiveness of catalysts such as H-beta, MoO₃/SiO₂, and Fe/Mo/SiO₂. semanticscholar.orgresearchgate.net These catalysts exhibited high conversion rates and selectivities under relatively mild conditions. The reusability of these catalysts was also demonstrated, with H-beta showing no significant loss in activity after five cycles. semanticscholar.orgrsc.org

Table 2: Nitration of 2-Fluorotoluene and 3-Fluorotoluene using Solid Acid Catalysts semanticscholar.orgresearchgate.net

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for Major Product (%) | Major Product |

| 2-Fluorotoluene | MoO₃/SiO₂ | 90 | 55.25 | 88.9 | 2-Fluoro-5-nitrotoluene |

| 2-Fluorotoluene | H-beta | 90 | 35.6 | 95.6 | 2-Fluoro-5-nitrotoluene |

| 3-Fluorotoluene | H-beta | 60 | 79.2 | 67.0 | 3-Fluoro-6-nitrotoluene |

This data, from the nitration of fluorotoluene isomers, illustrates the potential for achieving high selectivity and efficiency in the nitration step towards the synthesis of this compound using green catalytic methods.

The development of such catalytic systems is a significant step towards more sustainable and environmentally responsible chemical manufacturing. By replacing hazardous and corrosive reagents with recyclable and highly selective solid catalysts, the environmental impact of producing specialized chemicals like this compound can be substantially reduced.

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies and Molecular Packing Analysis

Single crystal X-ray diffraction provides definitive information on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While specific crystallographic data for 4-Fluoro-2-methyl-5-nitrobenzoic acid is not widely published, the expected structural features can be inferred from studies on analogous substituted benzoic acids.

In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. It is anticipated that this compound would exhibit this common supramolecular synthon, where the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule, and vice versa. This interaction creates a characteristic eight-membered ring motif.

The orientation of the carboxylic acid and nitro functional groups relative to the plane of the benzene (B151609) ring is a key structural feature. The carboxylic acid group is generally expected to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the adjacent methyl group at the ortho position could induce a slight dihedral angle, causing the carboxyl group to twist out of the plane.

Similarly, the nitro group's conformation is influenced by electronic and steric effects. While it also tends towards coplanarity to facilitate resonance with the aromatic system, steric crowding from the adjacent fluorine atom might cause a minor rotation. X-ray diffraction analysis would precisely measure these dihedral angles, providing insight into the balance of steric and electronic effects within the molecule.

High-Resolution NMR Spectroscopy for Elucidating Structural Isomers and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide a unique spectral fingerprint.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group.

Aromatic Protons: Two signals would be anticipated in the aromatic region, each corresponding to a single proton. Due to the substitution pattern, these protons would appear as singlets or very finely split doublets (due to long-range coupling with the fluorine atom). Their chemical shifts would be influenced by the electronic effects of the surrounding fluoro, methyl, nitro, and carboxyl groups.

Methyl Protons: A singlet corresponding to the three protons of the methyl group would be expected, likely in the range of 2.0-2.5 ppm.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) would correspond to the acidic proton.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show eight distinct signals, one for each unique carbon atom in the molecule. The fluorine atom would cause splitting of the signals for the carbon atoms to which it is directly attached (C-4) and those nearby (C-3, C-5), a phenomenon known as C-F coupling. The chemical shifts would be indicative of the electronic environment of each carbon.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic (C=O) | 165-175 | Singlet |

| Aromatic C-1 | 125-135 | Singlet |

| Aromatic C-2 | 130-140 | Singlet |

| Aromatic C-3 |

Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. For 4-Fluoro-2-methyl-5-nitrobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups, along with the carboxylic acid (-COOH) group, is expected to lower the energy of both the HOMO and LUMO. The methyl (-CH₃) group, being weakly electron-donating, would have a counteracting but less pronounced effect. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is likely to be concentrated on the aromatic ring, particularly near the methyl group, while the LUMO is expected to be localized around the nitro group and the carboxylic acid function.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would be determined by specific DFT calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The EPS is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are attractive to nucleophiles.

In this compound, the most negative potential (red) is anticipated around the oxygen atoms of the nitro and carboxylic acid groups due to their high electronegativity. The hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential (blue), making it a likely site for hydrogen bonding. The aromatic ring will show a more complex potential distribution due to the competing effects of the various substituents.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a given environment (e.g., in solution). MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions.

For this compound, a key area of investigation would be the rotational barrier of the carboxylic acid group relative to the benzene (B151609) ring. The presence of the ortho-methyl group could sterically hinder this rotation. MD simulations can quantify this flexibility and identify the most stable conformations.

Furthermore, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. In the solid state, it is expected to form hydrogen-bonded dimers through its carboxylic acid groups, a common motif for carboxylic acids. In a polar solvent like water, the simulations would reveal the nature of the solvation shell and the strength of hydrogen bonding interactions with water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of compounds based on their molecular descriptors. nih.govnih.gov These descriptors can be derived from computational chemistry calculations and can include electronic, steric, and hydrophobic parameters.

For analogues of this compound, QSAR models could be developed to predict properties such as toxicity or herbicidal activity, as nitroaromatic compounds are known to exhibit a range of biological effects. nih.govnih.gov Descriptors such as HOMO/LUMO energies, dipole moment, molecular weight, and logP (octanol-water partition coefficient) would be calculated for a series of related compounds with known activities. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a predictive model.

Table 2: Example of Descriptors for a QSAR/QSPR Study of Nitrobenzoic Acid Analogues

| Compound Analogue | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Analogue 1 | 2.1 | -7.6 | -2.2 | 3.5 | 15.2 |

| Analogue 2 | 2.5 | -7.4 | -2.0 | 4.1 | 10.8 |

| Analogue 3 | 1.9 | -7.8 | -2.4 | 3.2 | 20.5 |

Note: This table presents hypothetical data to illustrate the types of descriptors used in QSAR/QSPR modeling.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. For reactions involving this compound, such as its synthesis via nitration of 4-fluoro-2-methylbenzoic acid, DFT can be used to map out the potential energy surface of the reaction.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through a high-energy intermediate known as the Wheland intermediate or sigma complex. Computational transition state analysis would involve locating the transition state structure leading to this intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. By comparing the activation energies for nitration at different positions on the ring, one can predict the regioselectivity of the reaction. The presence of the existing substituents on the ring will direct the incoming nitro group, and computational analysis can quantify these directing effects.

Strategic Utility in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Scaffolds and Ring Systems

While substituted nitrobenzoic acids are common starting materials for a wide variety of heterocyclic compounds, specific documented examples of 4-Fluoro-2-methyl-5-nitrobenzoic acid being used for the synthesis of certain scaffolds are limited in widely available literature.

Synthesis of Benzimidazoles, Benzotriazoles, Quinoxalinones, and Benzodiazepinediones

A review of scientific and patent literature did not yield specific, detailed synthetic procedures for the preparation of benzimidazoles, benzotriazoles, quinoxalinones, or benzodiazepinediones directly from this compound. Although the structural motifs of the parent compound (an ortho-nitro amine precursor following reduction) are suitable for such cyclizations, explicit examples of these transformations are not readily documented.

Applications in Solid-Phase Organic Synthesis

There are no specific applications detailed in the reviewed literature that describe the immobilization of this compound onto a solid support for use in solid-phase organic synthesis.

Cyclocondensation Reactions with α-Acylacetamidines

Specific studies detailing the cyclocondensation reactions between this compound and α-acylacetamidines are not described in the available research.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary documented utility of this compound is as a key intermediate in the synthesis of targeted therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The synthesis of the compound itself is typically achieved through the nitration of 4-fluoro-2-methylbenzoic acid. google.comgoogle.com

| Reaction | Starting Material | Reagents | Conditions | Reference |

| Nitration | 4-Fluoro-2-methylbenzoic acid | Fuming Nitric Acid, Acetic Acid | 80°C, 6 hours | google.com |

| Nitration | 4-Fluoro-2-methylbenzoic acid | Nitric Acid, Sulfuric Acid | 0°C, 45 minutes | google.com |

Synthesis of Poly ADP-ribose Polymerase (PARP) Inhibitors (e.g., Rucaparib)

While substituted benzoic acid derivatives are known precursors for pharmaceutical compounds, the direct use of this compound in the synthesis of the PARP inhibitor Rucaparib is not documented. Research has indicated that a different isomer, 3-Fluoro-2-methyl-5-nitrobenzoic acid, serves as a precursor for potential inhibitors of poly(ADP-ribose) polymerase (PARP).

Development of Anti-inflammatory and Anti-cancer Agents

Research and patent literature highlight the role of this compound as a crucial building block for novel anti-inflammatory and anti-cancer agents.

For anti-inflammatory applications, the compound is a key intermediate in the synthesis of imidazolyl-imidazoles that function as RIP2 kinase inhibitors. google.com Receptor-interacting protein-2 (RIP2) kinase is involved in innate immune signaling, and its inhibition can provide therapeutic benefits in autoinflammatory diseases. google.com The synthesis leverages the functionality of this compound to construct the core structure of these complex inhibitors, which are developed for conditions such as arthritis, Crohn's disease, and uveitis. google.com

In the context of anti-cancer therapy, this compound is used in the preparation of Hepatitis B virus (HBV) core protein modulators. google.com Chronic HBV infection is a leading cause of liver cirrhosis and hepatocellular carcinoma (liver cancer). google.com The compounds synthesized from this precursor are designed to allosterically modulate the HBV core protein, a critical component in the viral life cycle, thereby inhibiting viral replication and offering a therapeutic strategy against HBV-related cancer. google.com

| Therapeutic Target | Compound Class Derived from Precursor | Indication | Reference |

| RIP2 Kinase | Imidazolyl-imidazoles | Inflammatory Diseases (e.g., Arthritis, Crohn's Disease) | google.com |

| Hepatitis B Virus (HBV) Core Protein | HBV Core Protein Modulators | Hepatitis B Infection, Liver Cancer Prevention | google.com |

Design of β-Turn Cyclic Peptidomimetics

The specific substitution pattern of this compound makes it a strategically valuable scaffold for the synthesis of complex molecular architectures, particularly in the design of β-turn cyclic peptidomimetics. nih.gov β-turns are crucial secondary structures in peptides and proteins, and molecules that can mimic these turns (peptidomimetics) are of significant interest in drug discovery for targeting protein-protein interactions. nih.govnih.gov

The design of cyclic peptidomimetics often utilizes an intramolecular aromatic nucleophilic substitution (SNAr) reaction to achieve cyclization. google.com In this context, this compound serves as an ideal electrophilic component. The fluorine atom is an excellent leaving group, and its departure is significantly activated by the presence of the electron-withdrawing nitro group in the para position. This electronic arrangement drastically lowers the energy barrier for nucleophilic attack on the carbon atom bearing the fluorine.

A typical synthetic strategy involves coupling the carboxylic acid group of this compound to the N-terminus of a linear peptide chain. The nucleophilic side chain of an amino acid at the other end of the peptide (e.g., the lysine (B10760008) side-chain amine or the cysteine side-chain thiol) can then perform an intramolecular SNAr reaction, displacing the fluoride (B91410) to form a stable cyclic structure. The methyl group at the ortho position to the carboxylic acid can introduce conformational constraints, potentially influencing the geometry of the resulting β-turn mimic. nih.govrsc.org This controlled introduction of steric hindrance can be crucial for achieving the desired three-dimensional structure for biological activity. semanticscholar.org

| Feature | Role in β-Turn Mimetic Synthesis |

| Fluorine Atom | Excellent leaving group for SNAr cyclization. |

| Nitro Group | Powerful electron-withdrawing group; activates the aromatic ring for nucleophilic attack, facilitating fluoride displacement. |

| Carboxylic Acid | Provides the chemical handle for coupling to the N-terminus of a linear peptide precursor. |

| Methyl Group | Introduces steric influence, helping to enforce a specific conformation or "turn" in the final cyclic product. |

Role in Agrochemical and Specialty Chemical Synthesis

This compound is a versatile intermediate in the synthesis of agrochemicals and other specialty chemicals. Its utility stems from the distinct reactivity of its multiple functional groups, which can be addressed selectively in multi-step synthetic sequences. Aromatic compounds containing both fluorine and nitro groups are common building blocks in the agrochemical industry, often imparting desirable properties such as enhanced biological uptake, metabolic stability, and target binding affinity to the final active ingredient. kinsotech.comguidechem.com

For instance, related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid are known intermediates for potent herbicides such as Saflufenacil. kinsotech.com The synthetic logic applied to these analogs is directly transferable to this compound.

Key Synthetic Transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778) derivative. This amine can then be used in a wide array of subsequent reactions, such as diazotization, amide bond formation, or the construction of heterocyclic rings, which are common motifs in pesticides and herbicides.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its incorporation into a larger molecular framework.

Nucleophilic Aromatic Substitution (SNAr): As mentioned previously, the activated fluorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols), providing a powerful method for introducing diverse substituents onto the aromatic ring. guidechem.com

The combination of these reactive sites makes the molecule a valuable platform for creating libraries of complex compounds for screening in agrochemical and pharmaceutical research. cymitquimica.cominnospk.com

| Functional Group | Potential Synthetic Application |

| Nitro Group | Precursor to an amino group for building heterocycles or forming amides. |

| Carboxylic Acid | Conversion to esters, amides, or acid chlorides for linkage to other molecules. |

| Fluorine Atom | Site for SNAr reactions to introduce diverse functional groups. |

| Aromatic Ring | Stable core scaffold for building complex derivatives. |

Application as a Chromophore in Analytical Techniques

The this compound molecule contains a potent chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. bachem.com The chromophoric nature arises from the nitro group (—NO₂) attached to the benzene (B151609) ring. The π-electron system of the benzene ring is conjugated with the nitro group, which possesses π-bonds and non-bonding electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the molecule can absorb lower-energy (longer wavelength) photons, typically in the UV-A or near-visible range, to promote an electron to an excited state. mdpi.comthecmrs.in This absorption of light can be detected and quantified using UV-Vis spectrophotometry.

While the compound itself may be used as a UV-active analytical standard, its primary utility is as a building block for creating more complex analytical reagents. guidechem.com For example, it can be incorporated into larger molecules to act as a reporter tag. The intensity of its absorbance at a specific wavelength is directly proportional to its concentration, according to the Beer-Lambert law. bachem.com This property is exploited in quantitative analytical methods. A well-known example of a related compound used in analysis is 5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent, which is used for the colorimetric quantification of thiol groups. bachem.com Similarly, derivatives of this compound can be designed for specific analytical applications where a chromophoric tag is required.

| Compound Class | Typical λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Nitrobenzene | ~260-270 | ~8,000 |

| 4-Nitrobenzoic acid | ~275 | ~10,000 |

| 2,4-Dinitrophenyl (Dnp) derivatives | ~365 | ~17,300 |

This table provides representative spectroscopic data for related nitroaromatic chromophores to illustrate their properties. Actual values for this compound may vary based on solvent and pH. bachem.comwikipedia.org

Derivatives and Analogues of 4 Fluoro 2 Methyl 5 Nitrobenzoic Acid: Synthesis and Research Directions

Synthesis and Reactivity of Fluorinated and Nitrated Benzoic Acid Isomers and Analogues

The strategic placement of fluoro, methyl, chloro, methoxy (B1213986), and nitro groups on a benzoic acid scaffold dramatically influences the molecule's reactivity and potential applications. The electron-withdrawing nature of fluorine and nitro groups, combined with the directing effects of methyl and methoxy groups, allows for a diverse range of chemical manipulations.

2-Fluoro-4-methyl-5-nitrobenzoic acid

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid can be achieved through the oxidation of the corresponding toluene (B28343) derivative. One reported method involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate. google.com This transformation from a methyl group to a carboxylic acid is a fundamental reaction in organic synthesis. ncert.nic.in The reactivity of this compound is dictated by the interplay of its functional groups. The carboxylic acid can undergo standard reactions such as esterification and amidation, while the aromatic ring is activated for certain nucleophilic substitutions, and the nitro group can be reduced to an amine.

Table 1: Synthesis Data for 2-Fluoro-4-methyl-5-nitrobenzoic acid

| Starting Material | Reagent | Product | Reference |

|---|

2-Chloro-4-fluoro-5-nitrobenzoic acid

2-Chloro-4-fluoro-5-nitrobenzoic acid is a significant intermediate, notably in the synthesis of the herbicide saflufenacil. google.com Its preparation has been approached through several synthetic routes. A common method is the direct nitration of 2-chloro-4-fluorobenzoic acid using a nitrating mixture, such as oleum (B3057394) and nitric acid, or concentrated sulfuric acid and fuming nitric acid. wipo.intwipo.intnih.gov This electrophilic aromatic substitution is directed to the 5-position due to the activating and directing effects of the existing substituents.

An alternative pathway begins with 2-chloro-4-fluorotoluene. This starting material undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, which is then subjected to mixed acid nitration, followed by hydrolysis and oxidation to yield the final product with a total yield reported to be above 80%. google.com A third route involves the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com

The reactivity of 2-chloro-4-fluoro-5-nitrobenzoic acid is centered around its functional groups. The carboxylic acid can be converted to its methyl ester using methanol (B129727) and sulfuric acid. This ester is a key precursor for further derivatization.

5-Fluoro-2-methyl-3-nitrobenzoic acid

The synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid is typically achieved through the nitration of 5-fluoro-2-methylbenzoic acid. chemicalbook.com This reaction is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (-5 to 0°C). chemicalbook.com

The carboxylic acid group of this molecule can be readily esterified. For instance, reaction with methanol in the presence of thionyl chloride (SOCl₂) produces methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com This methyl ester serves as a valuable intermediate in the synthesis of other heterocyclic compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com

Table 3: Reactions of 5-Fluoro-2-methyl-3-nitrobenzoic acid

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | conc. HNO₃ / conc. H₂SO₄ | 5-Fluoro-2-methyl-3-nitrobenzoic acid | chemicalbook.com |

4-Fluoro-2-methoxy-5-nitrobenzoic acid

The preparation of 4-Fluoro-2-methoxy-5-nitrobenzoic acid can be accomplished via the electrophilic aromatic nitration of 4-fluoro-2-methoxybenzoic acid. This reaction utilizes a standard nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures. The methoxy group is a strong activating group and directs the incoming nitro group primarily to the ortho and para positions. In this case, the 5-position is targeted.

The reactivity of this compound is characterized by the potential for nucleophilic aromatic substitution of the fluorine atom, which is activated by the electron-withdrawing nitro group. The carboxylic acid can undergo esterification, and the nitro group is a site for reduction to an amino group. A related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of the drug Osimertinib, highlighting the pharmaceutical relevance of this substitution pattern. google.com

Table 4: Key Reactions Related to 4-Fluoro-2-methoxy-5-nitrobenzoic acid

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 4-Fluoro-2-methoxybenzoic acid | Nitration | 4-Fluoro-2-methoxy-5-nitrobenzoic acid |

2-Methoxy-4-methyl-5-nitrobenzoic acid

Information on the specific synthesis and reactivity of 2-Methoxy-4-methyl-5-nitrobenzoic acid is less commonly reported than its isomers. However, its synthesis would logically follow the nitration of 2-methoxy-4-methylbenzoic acid. In electrophilic aromatic substitution, the methoxy group is a powerful ortho-, para-director, and the methyl group is also an ortho-, para-director. The combined directing effects would favor the introduction of the nitro group at the 5-position.

General reactivity patterns for such molecules suggest that the carboxylic acid can be converted to esters or amides. The nitro group can be reduced to form the corresponding aniline (B41778) derivative, which opens up a wide array of subsequent chemical transformations, including diazotization and coupling reactions.

Amination and Reduction Products: Aminobenzoic Acid Derivatives

The reduction of the nitro group to an amino group is a pivotal transformation, as it converts these compounds into versatile aminobenzoic acid derivatives. These derivatives are widely used as building blocks in the synthesis of pharmaceuticals, dyes, and other functional organic molecules. researchgate.net

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. Chemical reductants like tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl) are also frequently used.

For example, the reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid yields 5-amino-2-chloro-4-fluorobenzoic acid . This amino derivative is a known intermediate in the synthesis of the herbicide Saflufenacil. chemicalbook.com Similarly, the reduction of 4-Fluoro-2-methoxy-5-nitrobenzoic acid provides 5-amino-4-fluoro-2-methoxybenzoic acid , a valuable precursor for further synthetic elaboration. The resulting amino group can undergo a host of reactions, including acylation and diazotization, making these compounds highly useful synthetic intermediates. sigmaaldrich.com

Table 5: Examples of Aminobenzoic Acid Derivatives from Reduction

| Nitrobenzoic Acid Derivative | Reduction Product | Significance/Application | Reference |

|---|---|---|---|

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 5-Amino-2-chloro-4-fluorobenzoic acid | Intermediate for Saflufenacil | chemicalbook.com |

| 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 5-Amino-4-fluoro-2-methoxybenzoic acid | Synthetic Intermediate |

Esterification and Amidation Reactions for Diverse Compound Libraries

The carboxylic acid moiety of 4-fluoro-2-methyl-5-nitrobenzoic acid serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating compound libraries with diverse physicochemical properties, enabling the exploration of structure-activity relationships.

Standard esterification of fluorinated nitrobenzoic acids can be achieved under acidic conditions. For instance, the synthesis of methyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid is accomplished by refluxing the acid in methanol with concentrated sulfuric acid as a catalyst, yielding the corresponding ester in high purity. A similar approach, known as Fischer esterification, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method has been successfully employed in the synthesis of methyl 4-amino-3-nitrobenzoate. bond.edu.au It is critical that the starting carboxylic acid is completely dry for this reaction, as the presence of water can reverse the equilibrium and reduce the product yield. bond.edu.au

Another effective method for the esterification of related fluorinated nitrobenzoic acids involves the use of thionyl chloride. For example, methyl 5-fluoro-2-methyl-3-nitrobenzoate can be synthesized by dissolving 5-fluoro-2-methyl-3-nitrobenzoic acid in methanol and adding thionyl chloride dropwise at a low temperature, followed by refluxing the mixture. globalscientificjournal.com This method offers an alternative to strong acid catalysis.

The synthesis of amides from this compound can be accomplished through various coupling methods. A general approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the more reactive acyl chloride intermediate. This intermediate can then readily react with an amine to form the corresponding amide. In the synthesis of derivatives of 4-fluorobenzoic acid, the formation of an amide was achieved by reacting the corresponding acid with 2,5-dimethyl aniline in the presence of a sodium carbonate solution. globalscientificjournal.com

The following table outlines representative esterification and amidation reactions for compounds structurally related to this compound, providing insights into potential synthetic strategies.

| Reaction Type | Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| Esterification | 4-Fluoro-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 4-fluoro-3-nitrobenzoate | Reflux |

| Esterification | 4-Amino-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 4-amino-3-nitrobenzoate | Reflux |

| Esterification | 5-Fluoro-2-methyl-3-nitrobenzoic acid | Methanol, Thionyl chloride | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Low temperature addition, then reflux |

| Amidation | 4-Fluorobenzoic acid | 2,5-Dimethyl aniline, Sodium carbonate | N-(2,5-dimethylphenyl)-4-fluorobenzamide | Aqueous solution |

Structure-Reactivity Relationships in Derivative Chemistry

The benzene (B151609) ring of this compound is substituted with both electron-donating and electron-withdrawing groups. The methyl group (-CH3) at the ortho position is an electron-donating group, which tends to increase the electron density of the ring through an inductive effect. studymind.co.uk Conversely, the fluorine atom (-F) at the para position and the nitro group (-NO2) at the meta position to the carboxyl group are both electron-withdrawing groups. studymind.co.uklibretexts.org The nitro group, in particular, is a strong deactivator of the benzene ring towards electrophilic aromatic substitution due to its powerful electron-withdrawing resonance and inductive effects. msu.edu

The presence of electron-withdrawing groups generally increases the acidity of the carboxylic acid. fiveable.me This is because these groups help to stabilize the negative charge of the carboxylate anion formed upon deprotonation. fiveable.me A more acidic carboxylic acid can be more readily converted to its corresponding ester or amide under certain reaction conditions. The electron-withdrawing nature of the nitro and fluoro substituents in this compound is therefore expected to enhance the reactivity of the carboxyl group towards nucleophilic attack by alcohols or amines in esterification and amidation reactions, respectively.

Steric effects also play a crucial role in the reactivity of this molecule. The methyl group at the ortho position to the carboxylic acid can create steric hindrance, potentially impeding the approach of bulky nucleophiles to the carboxyl carbon. fiveable.me This steric hindrance can influence the choice of coupling reagents and reaction conditions required to achieve high yields in esterification and amidation reactions. For instance, the use of a less sterically demanding alcohol or amine, or the use of a coupling agent that forms a less bulky activated intermediate, may be necessary to overcome this steric hindrance.

The relative positions of the substituents are also important. The fluorine atom is para to the methyl group and meta to the nitro group, while the nitro group is meta to both the methyl and fluoro groups. This specific arrangement of substituents fine-tunes the electronic properties of the aromatic ring and, consequently, the reactivity of the carboxylic acid functional group.

The following table summarizes the electronic and steric effects of the substituents in this compound and their expected influence on reactivity.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Carboxylic Acid Reactivity |

|---|---|---|---|---|

| -F | 4 (para to -CH3, meta to -NO2) | Electron-withdrawing (inductive) | Minimal | Increases electrophilicity of the carboxyl carbon. |

| -CH3 | 2 (ortho to -COOH) | Electron-donating (inductive) | Significant | May sterically hinder the approach of nucleophiles. |

| -NO2 | 5 (meta to -COOH and -F) | Strongly electron-withdrawing (resonance and inductive) | Moderate | Significantly increases the electrophilicity of the carboxyl carbon. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-fluoro-2-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nitration and halogenation. For example, nitration of a fluorinated benzoic acid derivative using concentrated sulfuric acid and nitric acid (HNO₃) at 0°C to room temperature ensures regioselective introduction of the nitro group at the 5-position . The methyl group at the 2-position acts as an ortho/para director, favoring nitration at the 5-position. Halogenation (fluorination) can precede or follow nitration, depending on precursor availability. Yield optimization requires precise stoichiometric control of HNO₃ (e.g., 12 mmol per 10 mmol substrate) and reaction time (1–2 hours) .

Q. What solvents are recommended for purification, and how does solubility affect crystallization?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., chloroform, ethanol) but exhibits limited solubility in water . Recrystallization is best achieved using ethanol or ethanol/water mixtures due to temperature-dependent solubility gradients. For example, dissolving the crude product in hot ethanol followed by gradual cooling to 4°C promotes high-purity crystals. Solvent polarity indices should be considered to avoid co-solubility of byproducts .

Q. What analytical techniques are most effective for confirming structure and purity?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.1–2.3 ppm, aromatic protons influenced by electron-withdrawing groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, leveraging the nitro group’s strong absorbance .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₈H₆FNO₄, expected m/z 215.02) .

Advanced Research Questions

Q. How does the fluorine substituent influence aromatic ring reactivity in nucleophilic substitution (SNAr) reactions?

- Methodology : The fluorine at the 4-position is a strong meta-directing, electron-withdrawing group, activating the ring for SNAr at the 5-nitro-adjacent position. Kinetic studies using immobilized phenols or amines (e.g., 2-aminophenols) reveal accelerated displacement of fluorine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . The nitro group further enhances ring electrophilicity, reducing activation energy for substitution .

Q. How can contradictions in reported reaction yields be addressed during scale-up synthesis?

- Methodology : Yield discrepancies often arise from incomplete nitration or side reactions (e.g., over-oxidation). Process optimization includes:

- Temperature Control : Maintaining 0°C during nitration minimizes byproduct formation .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) improve nitration efficiency .

- In Situ Monitoring : Reaction progress tracked via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) ensures timely termination .

Q. What are the implications of the methyl group’s steric effects on spectroscopic data and reactivity?

- Methodology : The 2-methyl group introduces steric hindrance, altering:

- NMR Shifts : Deshielding of adjacent aromatic protons due to restricted rotation .

- Reactivity : Reduced accessibility for electrophilic attack at the 2-position, directing reactions to the 5-nitro and 4-fluoro sites . Computational modeling (DFT) predicts steric contributions to reaction pathways .

Q. How does the compound’s electronic profile impact its potential in medicinal chemistry?

- Methodology : The nitro group can be reduced to an amine (e.g., using Sn/HCl) for prodrug synthesis, while the fluorine enhances metabolic stability . Structure-activity relationship (SAR) studies on analogs (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) suggest utility as kinase inhibitors or antibacterial agents .

Safety and Stability

Q. What are key safety considerations for handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.